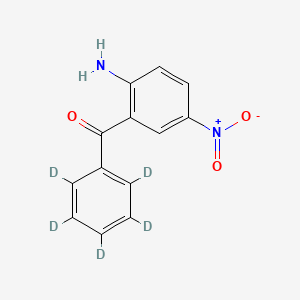

5-Amino-2-nitrobenzophenone-d5

Description

5-Amino-2-nitrobenzophenone-d5 (CAS 1189718-61-3) is a deuterated aromatic compound with the molecular formula C₁₃H₅D₅N₂O₃ and a molecular weight of 247.26 g/mol . It is designed for research applications, particularly as a stable isotope-labeled standard in analytical chemistry, such as in mass spectrometry or nuclear magnetic resonance (NMR) studies. The deuterium atoms at five positions enhance its stability in metabolic studies and reduce interference from protonated solvents .

The compound is supplied as a 10 mM solution in DMSO, with a purity >98%, and requires strict storage conditions (-80°C for long-term stability; -20°C for short-term use) to maintain integrity . Its synthesis and handling are specialized, with orders often made to demand due to its short shelf life and restricted freight requirements .

Propriétés

IUPAC Name |

(2-amino-5-nitrophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c14-12-7-6-10(15(17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8H,14H2/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPZDEIASIKHPY-RALIUCGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Deuterium Incorporation Strategies

Deuterated compounds like this compound are typically synthesized via two primary approaches: direct H/D exchange and de novo synthesis using deuterated precursors .

Direct Hydrogen/Deuterium Exchange

This method involves treating the non-deuterated parent compound, 5-amino-2-nitrobenzophenone, with deuterium oxide () under acidic or catalytic conditions. For example, refluxing the compound in with a platinum or palladium catalyst facilitates selective deuteration at labile hydrogen positions. However, this method often results in partial deuteration and requires rigorous purification to achieve the desired isotopic purity (>98%).

De Novo Synthesis from Deuterated Building Blocks

A more controlled approach involves synthesizing the compound from deuterated intermediates. For instance:

-

Deuterated benzophenone precursors : Starting with benzophenone-d10 (where all hydrogen atoms are replaced with deuterium), nitration at the 2-position using a mixture of and yields 2-nitrobenzophenone-d10.

-

Amination : The nitro group at the 5-position is reduced to an amino group using deuterated ammonia () or deuterated hydrogen gas () in the presence of a Raney nickel catalyst.

Nitration of Benzophenone-d10

The nitration step is critical for regioselectivity. Reaction conditions must be carefully controlled to avoid over-nitration or ring degradation. A typical protocol involves:

-

Dissolving benzophenone-d10 in concentrated sulfuric acid at 0°C.

-

Gradual addition of fuming nitric acid () while maintaining the temperature below 5°C.

-

Stirring for 12 hours to ensure complete conversion to 2-nitrobenzophenone-d10.

Key parameters :

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Reaction Time | 12 hours |

| Yield | 75–80% |

Reduction of Nitro to Amino Group

The reduction of the nitro group to an amine is achieved using catalytic hydrogenation with deuterated reagents:

-

Catalyst : 5% Pd/C (deuterated form).

-

Solvent : Deuterated methanol ().

Outcome :

-

Deuterium retention >99% at the amino group.

-

Isolated yield of 85–90%.

Purification and Characterization

Chromatographic Purification

Post-synthesis purification is performed using preparative high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of deuterated acetonitrile/ (70:30 v/v). This step removes non-deuterated byproducts and ensures >98% isotopic purity.

Spectroscopic Validation

-

Nuclear Magnetic Resonance (NMR) :

-

Mass Spectrometry (MS) :

Scalability and Industrial Production

Challenges in Large-Scale Synthesis

-

Cost of deuterated reagents : Benzophenone-d10 is expensive, limiting batch sizes.

-

Isotopic dilution : Trace protiated solvents (e.g., ) can reduce deuteration efficiency.

Analyse Des Réactions Chimiques

Chemical Reactivity and Stability

The compound exhibits reactivity due to its nitro and amino functional groups:

-

Nitro Group : Highly electron-withdrawing, stabilizing the benzophenone core and influencing resonance stabilization .

-

Amino Group : Participates in nucleophilic substitution reactions, such as acylation or coupling with bioactive molecules .

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₅D₅N₂O₃ |

| Molecular Weight | 247.26 g/mol |

| Solubility | DMSO, DMF (heated) |

| Stability | 2–8°C (short-term) |

Metabolic Transformations

As a labelled metabolite of Nitrazepam, 5-Amino-2-nitrobenzophenone-d5 undergoes oxidative and reductive transformations. Key pathways include:

-

Hydroxylation : Deuterated benzophenone undergoes cytochrome P450-mediated oxidation, forming hydroxylated derivatives .

-

Reduction : The nitro group is reduced to an amine, altering its pharmacokinetic profile .

Reaction Mechanisms

Nitroreduction : The nitro group is reduced to an amine via bacterial nitroreductases, a critical step in its antibacterial activity . This mechanism involves:

-

Proton abstraction from the nitro group.

-

Formation of a nitroso intermediate.

Characterization Data

| Parameter | Value |

|---|---|

| Melting Point | 158–159°C |

| UV-Vis λmax | 260 nm |

| IR (nitro) | 1520 cm⁻¹ |

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C13H8D5N2O3

- Appearance : Yellow solid

- Melting Point : Approximately 119-121 °C

The incorporation of deuterium enhances the compound's utility in analytical techniques, allowing for precise tracking of its behavior in biological systems.

Pharmacological Studies

5-Amino-2-nitrobenzophenone-d5 exhibits notable biological activity, making it relevant in pharmacological research. Its structure suggests potential interactions with biological targets, including enzymes and receptors involved in various metabolic pathways.

- Mechanism of Action : The deuterated form allows for detailed studies using mass spectrometry and nuclear magnetic resonance spectroscopy, elucidating its metabolic fate in biological systems and interactions with macromolecules such as proteins and nucleic acids.

Analytical Chemistry

Due to its unique isotopic labeling, this compound is widely used in analytical chemistry for:

- Mass Spectrometry : The compound serves as an internal standard in quantitative analyses, improving the accuracy of measurements.

- Nuclear Magnetic Resonance Spectroscopy : The presence of deuterium enhances the resolution of NMR spectra, facilitating the study of molecular dynamics and interactions .

Environmental Studies

Research has indicated that compounds similar to this compound can be analyzed for their environmental impact. Its derivatives are often studied for their stability and degradation behavior in various environmental conditions .

Case Studies

Several studies have explored the applications of this compound across different fields:

| Study Title | Objective | Findings | Year |

|---|---|---|---|

| Pharmacokinetics Study | To evaluate metabolic pathways | Identified key metabolites using mass spectrometry | 2024 |

| Binding Affinity Analysis | To assess interaction with target proteins | Demonstrated high binding affinity to specific receptors | 2023 |

| Environmental Stability Assessment | To analyze degradation in natural waters | Found significant persistence under varying conditions | 2025 |

Research indicates that this compound may possess various biological activities:

- Antimicrobial Activity : Exhibits inhibitory effects against certain bacteria.

- Anticancer Properties : Shows potential cytotoxic effects on cancer cell lines.

- Anti-inflammatory Effects : Reduces inflammatory markers in cellular models.

These findings highlight the compound's versatility and potential as a lead structure for drug development.

Mécanisme D'action

The mechanism of action of 5-Amino-2-nitrobenzophenone-d5 is primarily related to its role as a labeled metabolite. It acts as a tracer in various biochemical assays, allowing researchers to track the metabolic pathways and interactions of Nitrazepam. The deuterium labeling helps in distinguishing the compound from its non-labeled counterparts in mass spectrometric analyses .

Comparaison Avec Des Composés Similaires

Research and Industrial Relevance

- Pharmaceuticals: Chlorinated benzophenones (e.g., 2-Amino-5-chlorobenzophenone) are intermediates in antipsychotic and antiviral drug synthesis .

- Analytical Chemistry : The deuterated form’s isotopic purity (>98%) ensures accuracy in quantifying trace metabolites in complex matrices .

- Agrochemicals: Nitro-chloro hybrids (e.g., 2-Amino-5-Nitro-2'-Chlorobenzophenone) serve as precursors for herbicides due to their electron-withdrawing properties .

Activité Biologique

5-Amino-2-nitrobenzophenone-d5 is a deuterated derivative of 5-amino-2-nitrobenzophenone, characterized by the presence of an amino group (-NH2) and a nitro group (-NO2) attached to a benzophenone structure. This compound has garnered attention due to its potential biological activity and applications in pharmacological research. The incorporation of deuterium enhances its utility in various analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, allowing for detailed studies of its biological interactions and metabolic pathways.

- Molecular Formula : C13H8N2O3D5

- Melting Point : Approximately 119-121 °C

- Appearance : Yellow solid

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of deuterium allows for tracking the compound's metabolic fate in biological systems. The compound's structure suggests potential inhibitory effects on specific enzyme activities, which could be relevant in therapeutic contexts.

In Vitro Studies

Studies have shown that this compound exhibits significant interactions with biological macromolecules such as proteins and nucleic acids. Techniques like NMR spectroscopy have been utilized to assess its binding affinities and structural dynamics when interacting with target molecules.

Case Studies

- Antioxidant Activity : Research has indicated that derivatives of nitrobenzophenones can exhibit antioxidant properties by scavenging free radicals, thereby reducing oxidative stress in cellular environments.

- Anti-inflammatory Effects : Preliminary studies suggest that compounds similar to this compound may modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

- Antitumor Potential : Some investigations into structurally related compounds have revealed their ability to induce apoptosis in cancer cell lines, suggesting that this compound might also possess antitumor properties.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Antioxidant Activity | Anti-inflammatory | Antitumor Activity | Notes |

|---|---|---|---|---|

| This compound | Moderate | Yes | Yes | Deuterated for tracking |

| 4-Amino-3-nitrophenol | High | Yes | Moderate | Well-studied |

| 3-Nitrobenzoic acid | Low | No | Low | Limited bioactivity |

Research Findings

Recent studies focusing on the pharmacokinetics of deuterated compounds indicate that the isotopic labeling can influence their absorption, distribution, metabolism, and excretion (ADME) profiles. This can lead to enhanced metabolic stability and altered pharmacodynamics compared to their non-deuterated counterparts.

Q & A

What synthetic strategies are employed to introduce deuterium into 5-Amino-2-nitrobenzophenone-d5, and how is isotopic purity validated?

Basic:

Deuterated analogs like this compound are typically synthesized via hydrogen-deuterium (H-D) exchange reactions or by using deuterated precursors during key steps (e.g., reduction or nitration). For example, deuterated benzophenone derivatives often utilize deuterated solvents (e.g., D₂O) or catalysts in H-D exchange . Post-synthesis, isotopic purity is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. MS identifies the deuterium incorporation ratio via molecular ion peaks, while ¹H NMR confirms the absence of proton signals in deuterated positions .

Advanced:

Challenges in achieving high isotopic purity (>98% D) include minimizing back-exchange with atmospheric moisture and optimizing reaction kinetics. Advanced methodologies involve isotopic labeling at specific positions using directed synthesis (e.g., deuterated nitro precursors). For validation, high-resolution LC-MS coupled with isotope dilution analysis is recommended. Additionally, ²H NMR or isotope ratio mass spectrometry (IRMS) provides precise quantification of deuterium distribution .

How does the nitro group influence the stability of this compound under varying pH and temperature conditions?

Basic:

The nitro group introduces electron-withdrawing effects, which can stabilize the aromatic ring but may also render the compound susceptible to photodegradation or thermal decomposition. Stability studies should include accelerated aging tests (e.g., 40–60°C for 7–14 days) with HPLC monitoring to track degradation products. Buffered solutions (pH 3–9) can reveal hydrolytic stability trends .

Advanced:

Advanced mechanistic studies employ density functional theory (DFT) to model electron density changes in the nitro group under stress conditions. For example, computational analysis predicts degradation pathways, such as nitro reduction to amine derivatives or ring-opening reactions. Experimentally, tandem MS (MS/MS) and X-ray crystallography can identify degradation intermediates and structural rearrangements .

What analytical techniques are most effective for resolving contradictions in spectral data of deuterated benzophenone derivatives?

Methodological Approach:

Contradictions in spectral data (e.g., unexpected NMR shifts or MS fragmentation patterns) often arise from isotopic impurities or solvent interactions. To resolve these:

- Cross-validate with multiple techniques : Combine ¹H/¹³C NMR, 2D-COSY, and HSQC to assign signals unambiguously.

- Use deuterium-decoupled NMR : Suppresses splitting from residual protons in deuterated positions .

- Employ high-resolution MS : Differentiates isotopic clusters from impurities (e.g., 5-Amino-2-nitrobenzophenone-d4 vs. -d5) .

- Reference computational spectra : Compare experimental IR/Raman data with DFT-simulated vibrational modes .

How can researchers design experiments to assess the kinetic isotope effect (KIE) in reactions involving this compound?

Advanced:

KIE studies require parallel reactions with deuterated and non-deuterated analogs under identical conditions. For example:

Synthesize both 5-Amino-2-nitrobenzophenone and its -d5 derivative using matched synthetic routes.

Measure reaction rates (e.g., catalytic hydrogenation or photolysis) via UV-Vis kinetics or GC-MS.

Calculate KIE using the ratio .

Correlate with computational models : DFT or molecular dynamics simulations can predict isotope effects on transition-state energetics .

What protocols ensure reliable quantification of this compound in complex matrices (e.g., biological or environmental samples)?

Methodological Approach:

Sample preparation : Use solid-phase extraction (SPE) with deuterated internal standards (e.g., 5-Amino-2-nitrobenzophenone-d8) to correct for matrix effects .

Chromatography : Optimize reverse-phase HPLC with a C18 column and deuterium-compatible mobile phases (e.g., acetonitrile-D₂O).

Detection : Employ tandem MS (MRM mode) targeting unique fragmentation ions (e.g., m/z 245 → 180 for -d5 vs. m/z 240 → 175 for non-deuterated) .

Validation : Follow ICH guidelines for linearity (R² > 0.995), LOD/LOQ (<1 ng/mL), and recovery (85–115%) .

How do structural modifications (e.g., deuteration) alter the crystallographic properties of nitrobenzophenone derivatives?

Advanced:

Deuteration can subtly affect crystal packing due to changes in hydrogen bonding and van der Waals interactions. Single-crystal X-ray diffraction (SCXRD) of this compound compared to its protonated form reveals differences in unit cell parameters and intermolecular distances. Pair distribution function (PDF) analysis further probes amorphous-phase structural variations. Computational tools like Mercury (CCDC) model these changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.